1-(2,4-Dimethylcyclobutyl)ethan-1-one
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Overview
Description
1-(2,4-Dimethylcyclobutyl)ethan-1-one is an organic compound characterized by a cyclobutyl ring substituted with two methyl groups at the 2 and 4 positions, and an ethanone group attached to the ring. This compound belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylcyclobutyl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylcyclobutanone with ethyl magnesium bromide, followed by oxidation to yield the desired product. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) and reagents such as lithium diisopropylamide (LDA) for deprotonation .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Photochemical reactions and catalytic processes are often employed to enhance efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylcyclobutyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Chlorine (Cl₂), bromine (Br₂), catalysts like iron(III) chloride (FeCl₃)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated cyclobutyl derivatives
Scientific Research Applications
1-(2,4-Dimethylcyclobutyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylcyclobutyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
2,4-Dimethylcyclobutanone: A related compound with similar structural features but lacking the ethanone group.
Cyclohexanone: A six-membered ring ketone with different chemical properties.
Properties
CAS No. |
61674-97-3 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-(2,4-dimethylcyclobutyl)ethanone |
InChI |
InChI=1S/C8H14O/c1-5-4-6(2)8(5)7(3)9/h5-6,8H,4H2,1-3H3 |
InChI Key |
BDOWAKKLUBLFRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1C(=O)C)C |
Origin of Product |
United States |
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